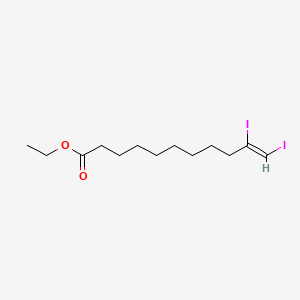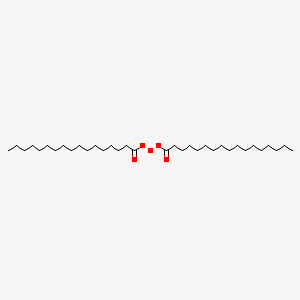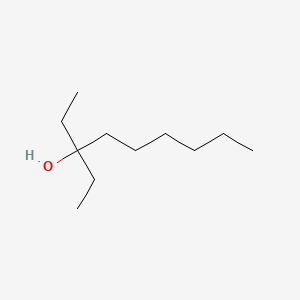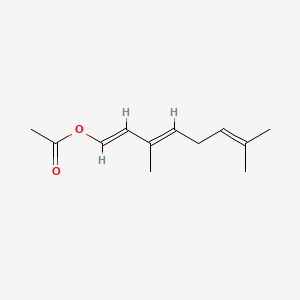
Tris(pentane-2,4-dionato)bismuth
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(pentane-2,4-dionato)bismuth: is a coordination compound where a bismuth ion is chelated by three pentane-2,4-dionate ligands. This compound is known for its stability and unique properties, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tris(pentane-2,4-dionato)bismuth typically involves the reaction of bismuth(III) salts with pentane-2,4-dione in the presence of a base. The base deprotonates the pentane-2,4-dione, forming the pentane-2,4-dionate anion, which then coordinates to the bismuth ion. The reaction is usually carried out in an organic solvent such as ethanol or acetone under reflux conditions.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Tris(pentane-2,4-dionato)bismuth can undergo oxidation reactions, where the bismuth center is oxidized to a higher oxidation state.
Reduction: The compound can also be reduced, typically using reducing agents such as sodium borohydride.
Substitution: Ligand substitution reactions can occur, where the pentane-2,4-dionate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Ligand exchange can be facilitated by using excess of the incoming ligand and heating the reaction mixture.
Major Products:
Oxidation: Oxidized bismuth species.
Reduction: Reduced bismuth complexes.
Substitution: New coordination compounds with different ligands.
Wissenschaftliche Forschungsanwendungen
Chemistry: Tris(pentane-2,4-dionato)bismuth is used as a precursor for the synthesis of other bismuth-containing compounds. It is also employed in studies of coordination chemistry and catalysis.
Biology and Medicine: In biological and medical research, this compound is investigated for its potential antimicrobial and anticancer properties. Its ability to interact with biological molecules makes it a candidate for drug development.
Industry: The compound is used in the production of bismuth-based materials, which have applications in electronics, pigments, and coatings. Its stability and reactivity make it suitable for various industrial processes.
Wirkmechanismus
The mechanism of action of tris(pentane-2,4-dionato)bismuth involves its ability to coordinate with other molecules through its bismuth center. This coordination can alter the chemical properties of the interacting molecules, leading to various effects such as catalysis or inhibition of biological processes. The exact molecular targets and pathways depend on the specific application and the nature of the interacting molecules.
Vergleich Mit ähnlichen Verbindungen
- Tris(pentane-2,4-dionato)chromium(III)
- Tris(pentane-2,4-dionato)cobalt(III)
- Tris(pentane-2,4-dionato)molybdenum(III)
Comparison: Tris(pentane-2,4-dionato)bismuth is unique due to the presence of the bismuth ion, which imparts distinct chemical and physical properties compared to similar compounds with different central metal ions. For example, bismuth compounds often exhibit higher stability and different reactivity patterns compared to their chromium, cobalt, or molybdenum counterparts. This uniqueness makes this compound particularly valuable in applications where these specific properties are desired.
Eigenschaften
CAS-Nummer |
16009-82-8 |
|---|---|
Molekularformel |
C15H21BiO6 |
Molekulargewicht |
506.30 g/mol |
IUPAC-Name |
bismuth;(Z)-4-oxopent-2-en-2-olate |
InChI |
InChI=1S/3C5H8O2.Bi/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/q;;;+3/p-3/b3*4-3-; |
InChI-Schlüssel |
AVOAICURCZUIQZ-LNTINUHCSA-K |
Isomerische SMILES |
C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Bi+3] |
Kanonische SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Bi+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5,7-Dimethyl-3-(4-pyridyl)pyridino[3,4-e]1,2,4-triazine](/img/structure/B12660673.png)











